Schisandrin B

Übersicht

Beschreibung

Schisandrin B is one of the primary active compounds within the widely used traditional medicinal plant Schisandra chinensis . It exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties, showcasing its effectiveness across various liver diseases while maintaining a favorable safety profile .

Chemical Reactions Analysis

This compound has been reported to increase the level of superoxide dismutase (SOD) in cells, inhibit lipid peroxidation, and reduce lactate dehydrogenase and malondialdehyde releasing reactive oxygen species, therefore directly removing free radicals and playing an antioxidant role .Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Schisandrin B hat sich gezeigt, den Gehalt an Superoxiddismutase (SOD) in Zellen zu erhöhen, die Lipidperoxidation zu hemmen und die Freisetzung von reaktiven Sauerstoffspezies durch Lactatdehydrogenase und Malondialdehyd zu reduzieren, wodurch es eine signifikante antioxidative Rolle spielt .

Chemotherapie-Adjunkt

Die Forschung legt nahe, dass this compound aufgrund seines Spektrums biologischer Aktivitäten effektiv als Adjunkt in der Chemotherapie eingesetzt werden könnte .

Neuroprotektion

This compound besitzt neuroprotektive Eigenschaften, die bei der Entwicklung von Behandlungen für Nervenkrankheiten von Vorteil sein könnten .

Kardioprotektion

Aufgrund seiner biologischen Eigenschaften wurde this compound als wirksames Heilmittel für Herzkrankheiten aufgezeichnet, indem es auf verschiedene Signalwege abzielt .

Mitochondriale Funktionsregulation

This compound fördert die Proliferation, das Wachstum und die Migration von Zellen, reduziert die Apoptose, gleicht die Mitochondrienfusion und -teilung aus, stabilisiert das Mitochondrienmembranpotenzial und fördert die Mitochondrienaktivität in entzündungsfördernden Umgebungen .

Immunfunktion Regulation

Es wurde darauf hingewiesen, dass this compound eine Rolle bei der Regulierung der Immunfunktion spielt, was Auswirkungen auf Behandlungen haben könnte, die auf das Immunsystem abzielen .

Lipidregulation

This compound wirkt sich auf die Senkung der Blutfette aus, was bei der Behandlung von Erkrankungen im Zusammenhang mit dem Fettstoffwechsel nützlich sein könnte .

Reduzierung der allergischen Reaktion

Die Forschung zeigt, dass this compound eine Wirkung auf die Reduzierung allergischer Reaktionen hat, was zu neuen Ansätzen in der Allergiebehandlung führen könnte .

Jede dieser Anwendungen demonstriert die Vielseitigkeit und das Potenzial von this compound als eine interessante Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung. Weitere Untersuchungen zu den Wirkmechanismen und präklinische Studien sind jedoch erforderlich, um das Potenzial dieses natürlichen Medikamentenkandidaten vollständig zu validieren .

Wirkmechanismus

Schisandrin B, also known as Schizandrin B, is a bioactive compound derived from the traditional medicinal plant Schisandra chinensis . This compound has been recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects .

Target of Action

This compound primarily targets several key proteins and receptors in the body. It has been shown to target the cannabinoid 2 receptor in Kupffer cells , glycine receptors , Nav1.7 channels , and Cav2.2 channels . These targets play crucial roles in various biological processes, including cell proliferation, apoptosis, and ion channel regulation .

Mode of Action

This compound interacts with its targets to induce a range of cellular changes. For instance, it has been shown to inhibit the activation of NLRP3 within the inflammasome and the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) inflammatory pathway . It also induces the activation of the PI3K/Akt pathway and concurrently inhibits NOX2 expression . These interactions result in various downstream effects, such as the induction of apoptosis and cell cycle arrest .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to trigger apoptosis , arrest the cell cycle , induce oxidative stress , modulate autophagy , and disrupt essential signaling pathways , notably MAPK , PI3K/Akt , and NF-κB . Additionally, it has been shown to bolster the myocardial antioxidant-reducing response , thereby mitigating the impact of oxygen free radicals .

Pharmacokinetics

The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . It exhibits a swift absorption and elimination profile in vivo, with a T max of 2.07 hours and a half-life (t 1/2) of 9.48 hours .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been reported to increase the level of superoxide dismutase (SOD) in cells , inhibit lipid peroxidation , and reduce lactate dehydrogenase and malondialdehyde , thereby directly removing free radicals and playing an antioxidant role . It also has the capacity to target cancer stem cells and mitigate multi-drug resistance specifically .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in an LPS-induced inflammatory environment, this compound has been found to promote the proliferation, growth, and migration of cells, reduce apoptosis, balance mitochondrial fusion and division, stabilize mitochondrial membrane potential, and promote mitochondrial activity .

Safety and Hazards

Schisandrin B should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

Future investigations into Schisandrin B should prioritize the following areas: further understanding of the molecular mechanisms underlying its pharmacological effects and the identification of specific targets; clarification of metabolites and their respective ratios; bridging the gaps in clinical research .

Biochemische Analyse

Biochemical Properties

Schisandrin B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, it interacts with proteins such as heat shock proteins (HSPs), enhancing their expression and thereby providing cellular protection against stress . This compound also modulates the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), contributing to its antioxidant properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway . In normal cells, this compound enhances cell survival by upregulating antioxidant defenses and reducing oxidative stress . Furthermore, this compound influences cell signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms . It also affects gene expression by modulating transcription factors and epigenetic modifications .

Molecular Mechanism

The molecular mechanism of this compound involves multiple pathways. At the molecular level, this compound binds to and inhibits the activity of specific enzymes, such as cytochrome P450 . It also activates the Nrf2 pathway, leading to the upregulation of antioxidant genes and proteins . This compound’s interaction with heat shock proteins enhances their expression, providing cellular protection against stress . Additionally, this compound modulates gene expression through epigenetic modifications, such as histone acetylation and DNA methylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable and maintains its bioactivity over extended periods . Its effects on cellular function can vary depending on the duration of exposure. For example, short-term exposure to this compound may enhance antioxidant defenses, while long-term exposure could lead to adaptive responses and changes in cellular metabolism . Additionally, this compound’s stability and degradation can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that the threshold for these adverse effects is dose-dependent, and careful consideration of dosage is essential for its therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing drug metabolism and detoxification processes . This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in lipid metabolism . Additionally, it influences metabolite levels, contributing to its overall pharmacological effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The transport and distribution of this compound are crucial for its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can localize to specific compartments or organelles, such as the mitochondria and nucleus . This localization is often mediated by targeting signals or post-translational modifications . The subcellular distribution of this compound influences its interactions with biomolecules and its overall pharmacological effects .

Eigenschaften

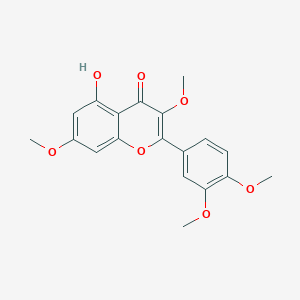

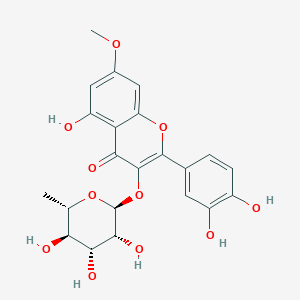

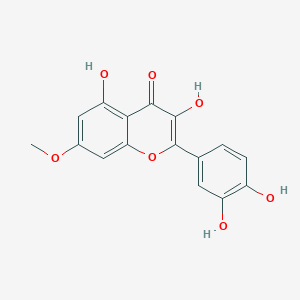

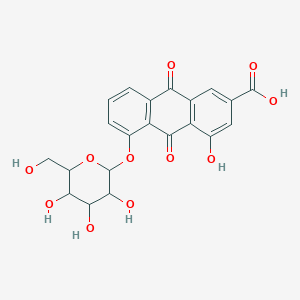

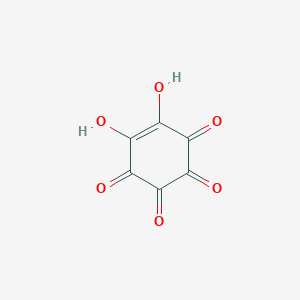

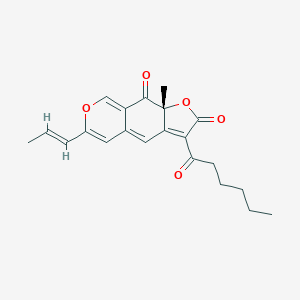

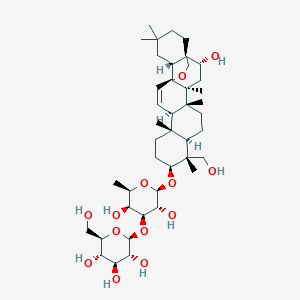

IUPAC Name |

(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231747 | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61281-37-6, 69176-52-9, 82467-52-5 | |

| Record name | gamma-Schizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gomisin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANDRIN B, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XA4X3KZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOMISIN N | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO6O75Z5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.